2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid
Overview
Description
“2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid” is a unique chemical compound with the linear formula C9H16O3N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a linear formula of C9H16O3N2 . The SMILES string representation is O=C1NCCN(CCC)C1CC(O)=O . The InChI representation is 1S/C9H16N2O3/c1-2-4-11-5-3-10-9(14)7(11)6-8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 200.23 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Photoluminescence in Coordination Polymers
The compound's potential in synthesizing coordination polymers and its photoluminescence properties have been explored. Two new 2D coordination polymers synthesized under hydrothermal conditions exhibited strong blue fluorescence upon UV light irradiation, highlighting the compound's utility in material sciences and photonic applications (Yu et al., 2006).
Pharmaceutical Compound Synthesis
The compound has been involved in synthesizing novel pharmaceutical compounds. It's been a part of a series of 1-substituted-6-fluoro-7-(1-(4-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl)piperazinyl))-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, indicating its role in creating potentially therapeutic agents (Li et al., 2004).
Analytical Method Development
The compound has been part of studies developing analytical methods, such as reversed-phase high-performance liquid chromatography (HPLC) for determining specific compounds, showing its role in facilitating pharmaceutical analysis and quality control (Muszalska et al., 2005).
Chiral Separation and Stereochemistry
Investigations have been conducted on the enantioseparation of certain derivatives, showcasing the compound's relevance in stereochemistry and the development of chiral pharmaceuticals (Natalini et al., 2011).
Drug Discovery and Library Production
The compound's role in drug discovery has been noted, especially in synthesizing enantiomerically pure esters as intermediates for library production, highlighting its importance in generating new drug candidates (Guduru et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(3-oxo-1-propylpiperazin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-4-11-5-3-10-9(14)7(11)6-8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUOVAGCSAWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(=O)C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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